2-Bromo-5-(1-methylpiperidin-4-yl)pyridine

Kinase Inhibition Cancer Immunology

2-Bromo-5-(1-methylpiperidin-4-yl)pyridine is a differentiated heterocyclic building block featuring a 2-bromopyridine core with an N-methylpiperidin-4-yl substituent at the 5-position. This scaffold delivers validated PI3Kδ selectivity (IC50 430 nM) and confirmed antiplasmodial activity (IC50 1,672 nM against P. falciparum). The bromine atom serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling rapid SAR exploration for kinase inhibitor and Wnt pathway modulator programs. Choose this compound to access a patent-validated core structure with demonstrated biological relevance.

Molecular Formula C11H15BrN2
Molecular Weight 255.15 g/mol
Cat. No. B12956789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(1-methylpiperidin-4-yl)pyridine
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CN=C(C=C2)Br
InChIInChI=1S/C11H15BrN2/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3
InChIKeyQIBFZITTXISOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(1-methylpiperidin-4-yl)pyridine: Procurement Guide for a Piperidinyl-Pyridine Scaffold with Validated Kinase and Wnt Pathway Engagement


2-Bromo-5-(1-methylpiperidin-4-yl)pyridine (CAS: 2380302-19-0; C11H15BrN2; MW 255.15) is a functionalized heterocyclic building block characterized by a 2-bromopyridine ring directly substituted at the 5-position with an N-methylpiperidin-4-yl group. This specific substitution pattern confers a unique combination of a halogen handle for cross-coupling and a basic, conformationally restricted amine, making it a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules . Unlike simpler pyridine or piperidine analogs, this compound has demonstrated direct, albeit modest, activity in specific in vitro assays, providing a verifiable functional starting point for structure-activity relationship (SAR) studies [1].

Why 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine Cannot Be Replaced with Simpler Piperidine or Pyridine Analogs


Generic substitution of 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine with simpler, non-functionalized pyridines or piperidines is not viable for applications requiring specific target engagement or defined synthetic utility. The direct C5-C4 linkage between the pyridine and piperidine rings creates a unique geometry and electronic distribution that influences both its reactivity in cross-coupling reactions and its interaction with biological targets [1]. As detailed in the quantitative evidence below, this specific scaffold exhibits a distinct biological activity profile across various kinase targets, including PI3K isoforms, and has been validated in patent literature as a core structure for developing Wnt pathway inhibitors [2]. Using analogs like 2-bromo-5-chloropyridine or 1-methyl-4-phenylpiperidine would eliminate the critical synergistic properties required for these advanced applications.

Quantitative Differentiation Evidence for 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine Against Comparator Compounds


PI3K Isoform Profiling: Selective Inhibition of PI3Kdelta Over PI3Kgamma and PI3Kalpha

In a head-to-head comparison within the same assay platform (BindingDB data), 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine demonstrates a clear selectivity window for the PI3Kdelta isoform over PI3Kgamma and PI3Kalpha. The compound's IC50 for PI3Kdelta is 430 nM, whereas it is >10,000 nM for PI3Kgamma and 1,320 nM for PI3Kalpha [1]. This quantifies the compound as a more potent inhibitor of the delta isoform compared to its activity against gamma and alpha isoforms. In contrast, a related piperidinyl-pyridine comparator, reported under BindingDB entry BDBM50394897, shows an IC50 of 374 nM for PI3Kdelta-mediated AKT phosphorylation in a cellular assay, indicating that while 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine is active, it may serve as a less potent but structurally distinct starting point for SAR campaigns [2].

Kinase Inhibition Cancer Immunology

Wnt Pathway Inhibition: Validated Scaffold in Patented Inhibitor Series

The 2-bromo-5-(1-methylpiperidin-4-yl)pyridine scaffold is a core structural component of a patented series of pyridyl piperidines claimed as Wnt pathway inhibitors [1]. The patent (WO/2015/144290) explicitly includes this substitution pattern (a 2-bromo-5-(piperidin-4-yl)pyridine) within its Markush structure for compounds of Formula (I), which are described as useful for treating hyperproliferative diseases such as cancer [1]. This provides a direct, patent-backed validation of the scaffold's utility in this high-value therapeutic area. A comparator compound lacking the bromine substituent, such as 5-(1-methylpiperidin-4-yl)pyridine, would not possess the halogen handle necessary for the subsequent functionalization and optimization steps described in the patent's SAR exploration.

Wnt Signaling Cancer Stem Cells

Broad-Spectrum Antimicrobial Activity: Quantitative MIC Against Plasmodium falciparum

Data from the ChEMBL database, aggregated on the canSAR platform, reports a minimum inhibitory concentration (MIC) of 18.5 µg/mL for 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine against Pseudomonas aeruginosa [1]. More significantly, the compound exhibits an IC50 of 1,672 nM (1.67 µM) against the malaria parasite Plasmodium falciparum [2]. These quantitative activity metrics provide a baseline for the compound's potential as an anti-infective agent. While not potent enough to be a clinical candidate itself, this level of activity confirms the scaffold's ability to engage biological targets in pathogenic organisms, differentiating it from many inert building blocks that lack any reported antimicrobial activity.

Antimalarial Antimicrobial Infectious Disease

High-Value Research Applications for 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine Based on Quantitative Evidence


SAR-Driven Optimization of PI3Kdelta-Selective Inhibitors

Leverage the compound's established PI3Kdelta selectivity profile (430 nM IC50) as a starting point for medicinal chemistry optimization. Use the bromine atom at the 2-position as a synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl or amine groups, aiming to improve potency and selectivity over PI3Kalpha (1,320 nM) and PI3Kgamma (>10,000 nM) [1].

Synthesis of Patent-Protected Wnt Pathway Inhibitors

Employ 2-Bromo-5-(1-methylpiperidin-4-yl)pyridine as a key intermediate to synthesize and explore the SAR of novel Wnt pathway inhibitors as described in patent WO/2015/144290 [2]. The bromine substituent is essential for further derivatization, enabling the creation of a focused library of compounds for evaluation in Wnt-driven cancer models.

Development of Novel Antimalarial Agents

Use the compound's confirmed antiplasmodial activity (IC50 = 1,672 nM against P. falciparum) as a validated hit for a new antimalarial drug discovery program [3]. The bromine atom provides a convenient vector for structural diversification to improve potency and pharmacokinetic properties while exploring the structure-activity relationships against the parasite target.

Technical Documentation Hub

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